molecular formula C29H27N5O7 B1357180 Malachite Green D5 Picrate CAS No. 1258668-21-1

Malachite Green D5 Picrate

Cat. No. B1357180
CAS RN: 1258668-21-1
M. Wt: 562.6 g/mol
InChI Key: HKJSJDRORUIJJI-AYVDECCJSA-M
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Description

Malachite Green D5 Picrate is an isotopically labeled analog of the triphenylmethane dye, malachite green (MG) . It’s used as an internal standard for the quantification of malachite green in aquaculture products .


Molecular Structure Analysis

The molecular formula of this compound is C23 2H5 H20 N2 . C6 H2 N3 O7 . Its molecular weight is 562.58 .


Chemical Reactions Analysis

This compound may be used as an internal standard for the quantification of malachite green in aquaculture products using liquid chromatography coupled to mass spectrometry operated in positive electrospray ionization mode (ESI +) and equipped with multiple reaction monitoring mode (MRM) .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 562.6 g/mol . More detailed physical and chemical properties are not available in the retrieved sources.

Scientific Research Applications

Toxicological Effects Malachite Green (MG), a triarylmethane dye, exhibits various toxicological effects on fish and mammals. It's primarily used in aquaculture as a parasiticide and in other industries for various purposes. Despite its effectiveness in controlling fungal and protozoan infections, MG has raised concerns due to its toxic effects which include carcinogenesis, mutagenesis, chromosomal fractures, teratogenicity, and respiratory toxicity. Histopathological impacts include multi-organ tissue injury, with residues found in serum, liver, kidney, muscles, and other tissues. The toxic effects increase with exposure time, temperature, and concentration, emphasizing the need for careful handling and exploration of alternative parasiticides (Srivastava, Sinha, & Roy, 2004).

Photodynamics and Excited-State Relaxation Research on the photodynamics of MG from S2 and S1 states using surface-hopping simulations reveals insights into its excited-state relaxation dynamics. The study found that MG first relaxes to the S2 minimum, then hops to the S1 state via an S2/S1 conical intersection. The S1 state dynamics involve variations in the rotation of the aminophenyl rings. This work provides critical mechanistic insights for similar triphenylmethane dyes, highlighting the S2 and S1 excited-state lifetimes of MG in vacuo as 424 fs and 1.2 ps, respectively (Xie, Xia, Liu, & Cui, 2015).

Metabolism and Toxicity in Mammals Studies on the metabolism and toxicity of MG and leucomalachite green in rodents highlight their conversion to primary and secondary arylamines, leading to various adverse effects. These include organ damage, mutagenic and carcinogenic effects, and developmental abnormalities. The research indicates that exposure to these compounds, particularly leucomalachite green, results in more severe changes compared to MG (Culp, Blankenship, Kusewitt, Doerge, Mulligan, & Beland, 1999).

Electrochemical Degradation The electrochemical oxidation of MG on boron-doped diamond (BDD) electrodes has been investigated for its potential in removing MG from aquatic environments. This study emphasizes the necessity of such removal due to the genotoxic and carcinogenic risks posed by MG. Optimal conditions for degradation efficiency were identified, including current intensity, acidic pH, and the use of Na2SO4 as a supporting electrolyte, achieving a high degradation efficiency and chemical oxygen demand (COD) removal (Guenfoud, Mokhtari, & Akrout, 2014).

Safety and Hazards

It’s advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling Malachite Green D5 Picrate. Use of personal protective equipment and chemical impermeable gloves is recommended. All sources of ignition should be removed .

Mechanism of Action

Target of Action

Malachite Green D5 Picrate is a dye that belongs to the group of triarylmethane dyes . It is used as an anti-cancer agent and has been shown to be effective against leukemia, lymphoma, breast cancer, and other cancers . In the fluorogen activating protein tool, this compound binds a specific fluorogen activating protein to become highly fluorescent .

Mode of Action

The interaction of this compound with its targets results in a high degree of fluorescence . This fluorescence can be used to track the movement and interaction of the fluorogen activating protein, providing valuable information about cellular processes .

Biochemical Pathways

This compound affects the pathways related to the fluorogen activating protein .

Pharmacokinetics

This compound may be used as an internal standard for the quantification of malachite green in aquaculture products using liquid chromatography coupled to mass spectrometry operated in positive electrospray ionization mode (ESI +) and equipped with multiple reaction monitoring mode (MRM)

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its ability to bind to the fluorogen activating protein and become highly fluorescent . This allows for the tracking of cellular processes and may contribute to its anti-cancer effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s fluorescence can be affected by the pH and temperature of its environment . Additionally, the compound must be handled and stored carefully to prevent degradation .

properties

IUPAC Name

[4-[[4-(dimethylamino)phenyl]-(2,3,4,5,6-pentadeuteriophenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;2,4,6-trinitrophenolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N2.C6H3N3O7/c1-24(2)21-14-10-19(11-15-21)23(18-8-6-5-7-9-18)20-12-16-22(17-13-20)25(3)4;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h5-17H,1-4H3;1-2,10H/q+1;/p-1/i5D,6D,7D,8D,9D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKJSJDRORUIJJI-AYVDECCJSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=CC=C3.C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(C)C)[2H])[2H].C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40583569
Record name 4-{[4-(Dimethylamino)phenyl][(~2~H_5_)phenyl]methylidene}-N,N-dimethylcyclohexa-2,5-dien-1-iminium 2,4,6-trinitrophenolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

562.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1258668-21-1
Record name 4-{[4-(Dimethylamino)phenyl][(~2~H_5_)phenyl]methylidene}-N,N-dimethylcyclohexa-2,5-dien-1-iminium 2,4,6-trinitrophenolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1258668-21-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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